molecular formula C5H4BrNO4S B13015907 5-Bromo-4-hydroxypyridine-3-sulfonic acid

5-Bromo-4-hydroxypyridine-3-sulfonic acid

Cat. No.: B13015907
M. Wt: 254.06 g/mol
InChI Key: QGTIIDMIGQGGLX-UHFFFAOYSA-N
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Description

5-Bromo-4-hydroxypyridine-3-sulfonic acid is an organic compound with the molecular formula C5H4BrNO4S. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is notable for its bromine, hydroxyl, and sulfonic acid functional groups, which confer unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-hydroxypyridine-3-sulfonic acid typically involves the bromination of 4-hydroxypyridine-3-sulfonic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position of the pyridine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or water. The reaction is usually performed at elevated temperatures to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-hydroxypyridine-3-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-4-hydroxypyridine-3-sulfonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-4-hydroxypyridine-3-sulfonic acid involves its interaction with specific molecular targets. The bromine and sulfonic acid groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on the target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxypyridine-3-sulfonic acid
  • 5-Chloro-4-hydroxypyridine-3-sulfonic acid
  • 5-Fluoro-4-hydroxypyridine-3-sulfonic acid

Uniqueness

5-Bromo-4-hydroxypyridine-3-sulfonic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets .

Properties

Molecular Formula

C5H4BrNO4S

Molecular Weight

254.06 g/mol

IUPAC Name

5-bromo-4-oxo-1H-pyridine-3-sulfonic acid

InChI

InChI=1S/C5H4BrNO4S/c6-3-1-7-2-4(5(3)8)12(9,10)11/h1-2H,(H,7,8)(H,9,10,11)

InChI Key

QGTIIDMIGQGGLX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)C(=CN1)Br)S(=O)(=O)O

Origin of Product

United States

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